2-isocyanato-3-methylbenzonitrile
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Overview
Description
2-isocyanato-3-methylbenzonitrile is an organic compound with the molecular formula C9H6N2O It is a derivative of benzonitrile, where the benzene ring is substituted with an isocyanate group (-NCO) and a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-isocyanato-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzonitrile with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which then undergoes cyclization to form the isocyanate group .
Another method involves the use of 3-methylbenzonitrile and a suitable isocyanate precursor, such as phenyl isocyanate, under mild conditions. This reaction typically requires a solvent like dimethylbenzene and is carried out under nitrogen protection to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity. Safety measures are crucial due to the toxic and reactive nature of the reagents involved, such as phosgene .
Chemical Reactions Analysis
Types of Reactions
2-isocyanato-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized to form corresponding isocyanates or reduced to amines under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Oxidizing Agents: Such as dimethyl sulfoxide (DMSO) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
2-isocyanato-3-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethanes and other polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-isocyanato-3-methylbenzonitrile involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable urea and carbamate linkages, which are essential in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-isocyanatobenzonitrile: Similar structure but lacks the methyl group.
3-isocyanato-4-methylbenzonitrile: Similar structure with different substitution pattern.
2-isocyanato-4-methylbenzonitrile: Another isomer with different substitution pattern.
Uniqueness
2-isocyanato-3-methylbenzonitrile is unique due to the specific positioning of the isocyanate and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
1261737-76-1 |
---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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